molecular formula C24H26N4O4S2 B12138878 N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydr obenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydr obenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

Cat. No.: B12138878
M. Wt: 498.6 g/mol
InChI Key: MHLVLFBGIIBIFY-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions such as acylation, alkylation, and thiolation. Each step requires precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions must be carefully controlled to achieve the desired transformations without degrading the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives. Substitution reactions can result in a wide range of products with different functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It can be used as a probe to investigate biological pathways and interactions at the molecular level.

    Medicine: The compound may have potential therapeutic applications, particularly if it exhibits biological activity such as enzyme inhibition or receptor modulation.

    Industry: Its chemical properties could make it useful in the development of new materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism by which N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
  • N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

Uniqueness

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide stands out due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C24H26N4O4S2

Molecular Weight

498.6 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H26N4O4S2/c1-4-11-28-23(31)21-16-7-5-6-8-19(16)34-22(21)27-24(28)33-13-20(30)26-17-12-15(25-14(2)29)9-10-18(17)32-3/h4,9-10,12H,1,5-8,11,13H2,2-3H3,(H,25,29)(H,26,30)

InChI Key

MHLVLFBGIIBIFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C

Origin of Product

United States

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